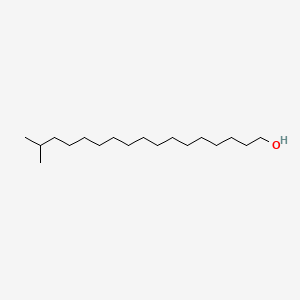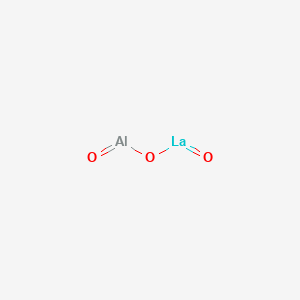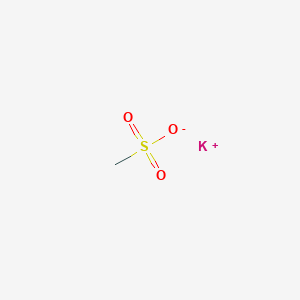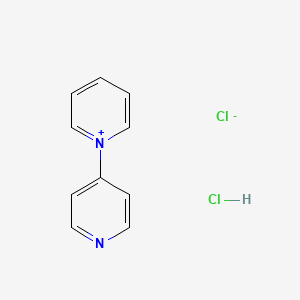
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is commonly used in various applications due to its unique chemical properties and biological significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with citric acid. The reaction typically occurs in an aqueous solution, where magnesium oxide or hydroxide is gradually added to a solution of citric acid under controlled temperature and pH conditions . The resulting solution is then evaporated to obtain the crystalline form of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Complexation Reactions: It forms complexes with metal ions, which can be utilized in various applications.
Acid-Base Reactions: As a tricarboxylic acid derivative, it can participate in acid-base reactions, acting as a chelating agent.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions typically occur under mild conditions, such as room temperature and neutral to slightly acidic pH .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, complexation reactions with metal ions result in the formation of metal-citrate complexes .
Wissenschaftliche Forschungsanwendungen
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of magnesium 2-hydroxypropane-1,2,3-tricarboxylate involves its ability to chelate metal ions and regulate acidity. In biological systems, it acts as a source of magnesium, which is essential for various physiological processes, including muscle and nerve function . The compound increases water in the intestines, which helps to relieve constipation by softening the stool .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citric Acid:
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid, another tricarboxylic acid with similar properties.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, which also contains three carboxyl groups.
Uniqueness
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific combination of magnesium and citrate ions, which imparts distinct chemical and biological properties. Its ability to act as a chelating agent and its role in magnesium supplementation make it particularly valuable in various applications .
Eigenschaften
IUPAC Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSARIKBYIPYPF-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Mg3O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride](/img/structure/B7802795.png)






